3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-(oxan-4-yloxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-4-10-7-9(1)12-8-2-5-11-6-3-8;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKXVDXKHZZILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that similar compounds interact with their targets, such as kinases, by inhibiting their autophosphorylation. This interaction disrupts the normal functioning of the target, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to affect pathways involving kinases like alk5. These pathways play crucial roles in various cellular processes, including cell growth and differentiation. The downstream effects of these disruptions can vary widely, depending on the specific pathways and cells involved.
Biological Activity
3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and related case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula : CHClNO
- Molecular Weight : 207.70 g/mol
- CAS Number : 2098019-44-2
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may exhibit:
- Anticonvulsant Activity : Similar compounds have shown effectiveness in reducing seizure activity by modulating neurotransmitter systems, particularly GABAergic pathways .
- Cytotoxic Effects : In vitro studies indicate potential cytotoxicity against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms .
Biological Activity Summary Table
Case Studies and Research Findings
- Anticonvulsant Studies :
- Cytotoxicity in Cancer Research :
- Antimicrobial Activity :
Comparison with Similar Compounds
Ether vs. Ester Linkages
- Target Compound : The ether (-O-) linkage between pyrrolidine and THP offers hydrolytic stability compared to esters, which are prone to enzymatic or acidic cleavage. This stability may improve bioavailability in physiological environments .
- Pyrrolidin-3-yl Tetrahydro-2H-pyran-4-carboxylate Hydrochloride (): Features a carboxylate ester (-COO-) linkage.
Amide Derivatives ()
- N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide: Contains an amide (-CONH-) group, enabling strong hydrogen bonding. Amides are common in drug design for target binding but may require protection during synthesis due to reactivity .
Pesticide Compounds ()
- Tepraloxydim and Clethodim: Cyclohexenone derivatives with THP substituents. These compounds highlight the versatility of THP in agrochemicals, where the moiety likely contributes to lipid solubility and target engagement .
Physicochemical Properties
Preparation Methods
General Synthetic Strategy
The synthesis of 3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride typically involves:
- Preparation of the tetrahydro-2H-pyran-4-yl intermediate (often as a ketone or protected amine derivative).
- Formation of the pyrrolidine ring or introduction of the pyrrolidine moiety.
- Coupling of the tetrahydropyran unit to the pyrrolidine via an ether linkage.
- Conversion to the hydrochloride salt for isolation and purification.
Preparation of Tetrahydro-2H-pyran-4-yl Intermediates
A key precursor is 1-(tetrahydro-2H-pyran-4-yl)ethanone , which can be synthesized via Grignard reactions starting from methyl tetrahydro-2H-pyran-4-carboxylate or N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Add 2 M isopropylmagnesium chloride in tetrahydrofuran to methyl tetrahydro-2H-pyran-4-carboxylate and N,O-dimethylhydroxylamine hydrochloride at -20°C under nitrogen, followed by quenching with saturated ammonium chloride and extraction. | 75% | Purification by silica gel chromatography (hexanes:ethyl acetate) yields the ketone intermediate. |
| 2 | Reaction of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in tetrahydrofuran at -60 to 0°C, followed by aqueous workup and chromatography. | 81% | Column chromatography purification; 1H NMR confirms structure. |
| 3 | Bromination of 1-tetrahydropyran-4-ylethanone in methanol at -10 to 10°C, followed by acid treatment and extraction. | 74.28% | Yields a brominated intermediate useful for further functionalization. |
These steps establish the tetrahydropyran moiety with appropriate functional groups for subsequent coupling.
Synthesis of the Pyrrolidine Moiety and Coupling
The pyrrolidine component, specifically (S)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine, can be prepared and then converted to the hydrochloride salt via acid treatment:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Dissolve tert-butyl [(S)-1-(tetrahydro-pyran-4-yl)-pyrrolidin-3-yl]-carbamate in trifluoroacetic acid at 25°C for 1 hour. | - | Deprotection of Boc group to free amine. |
| 2 | Evaporate solvent, dissolve residue in ether/isopropanol mixture, then add isopropanolic hydrochloric acid to precipitate the hydrochloride salt. | 90% | Precipitate is filtered and dried, yielding this compound. |
This method provides a high yield and straightforward isolation of the hydrochloride salt, which is the target compound.
Summary Table of Key Preparation Steps
| Compound / Intermediate | Reaction Type | Reagents & Conditions | Yield (%) | Purification Method |
|---|---|---|---|---|
| 1-(tetrahydro-2H-pyran-4-yl)ethanone | Grignard addition | Isopropylmagnesium chloride, THF, -20°C | 75 | Silica gel chromatography |
| 4-acetyltetrahydro-4H-pyran | Grignard with methylmagnesium bromide, THF, -60 to 0°C | 81 | Silica gel chromatography | |
| Brominated tetrahydropyran derivative | Bromination in MeOH, -10 to 10°C, acid treatment | 74.28 | Extraction and drying | |
| This compound | Boc deprotection and HCl salt formation | TFA, 25°C, then HCl in isopropanol | 90 | Precipitation and filtration |
Research Findings and Notes
- The use of Grignard reagents (isopropylmagnesium chloride or methylmagnesium bromide) is critical for introducing the ethanone functionality into the tetrahydropyran ring with good yields (75-81%).
- Bromination in methanol followed by acid treatment provides a versatile intermediate for further functionalization.
- The final step involving trifluoroacetic acid deprotection and hydrochloric acid salt formation is efficient and yields a pure hydrochloride salt suitable for pharmaceutical or synthetic applications.
- Purification methods mainly involve silica gel chromatography and precipitation techniques, ensuring high purity and yield.
- NMR and LC-MS data confirm the structure and purity at each stage.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound’s ether linkage suggests nucleophilic substitution or Mitsunobu reactions. For example, reacting pyrrolidin-3-ol with tetrahydro-2H-pyran-4-yl bromide under basic conditions (e.g., NaOH in dichloromethane) may yield the intermediate, followed by HCl salt formation . Optimization includes adjusting solvent polarity (e.g., DMF or THF for better solubility), temperature (0–25°C to minimize side reactions), and stoichiometric ratios (1:1.2 molar excess of the pyran derivative). Monitor reaction progress via TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodology :
- ¹H/¹³C NMR : Key signals include pyrrolidine’s N–H (~δ 2.5–3.5 ppm) and pyran’s anomeric proton (δ 4.0–4.5 ppm). Compare experimental shifts with computational predictions (DFT) or databases like PubChem .
- HPLC-MS : Use C18 columns with a mobile phase (e.g., 0.1% formic acid in acetonitrile/water) to verify purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 220.7) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow GHS guidelines (if classified) and SDS recommendations:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous runoff into drains .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodology : Systematic analysis of variables:
- Catalyst Screening : Compare NaH vs. K₂CO₃ for deprotonation efficiency in ether formation .
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., unreacted pyrrolidin-3-ol) and optimize purification (e.g., column chromatography vs. recrystallization) .
- Reaction Kinetics : Perform time-course studies via in-situ IR to identify rate-limiting steps (e.g., pyran activation) .
Q. What strategies are effective for elucidating the compound’s mechanism of action in pharmacological studies?
- Methodology :
- Target Identification : Use computational docking (e.g., AutoDock Vina) to screen against pyrrolidine/pyran-binding proteins (e.g., GPCRs or kinases) .
- In Vitro Assays : Measure IC₅₀ in cell lines (e.g., leukemia models) with ATPase or kinase activity assays. Include positive controls (e.g., Forodesine Hydrochloride for purine metabolism inhibition) .
- Metabolite Profiling : Incubate with liver microsomes and analyze via UPLC-QTOF to identify active metabolites .
Q. How can researchers assess the compound’s potential toxicity in preclinical models?
- Methodology :
- Acute Toxicity : Determine LD₅₀ in rodents (OECD 423) with dose escalation (10–1000 mg/kg) and monitor for neurobehavioral effects .
- Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells .
- Cardiotoxicity : Use hERG channel inhibition assays (patch-clamp electrophysiology) to evaluate arrhythmia risk .
Q. What analytical approaches validate the compound’s stability under varying storage conditions?
- Methodology :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC for impurities (e.g., hydrolyzed pyrrolidine or oxidized pyran) .
- pH Stability : Prepare buffered solutions (pH 1–9) and quantify intact compound over time using UV-Vis spectroscopy (λmax ~260 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
